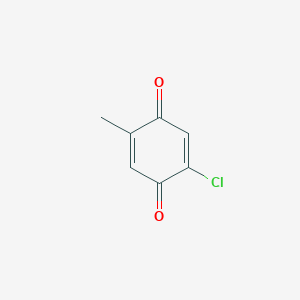

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

Beschreibung

BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBEGIHROOPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173572 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-87-2 | |

| Record name | 2-Chloro-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- basic properties

An In-Depth Technical Guide to 2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione, a substituted p-benzoquinone of significant interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, synthesis, and safety considerations, grounding all claims in authoritative references.

Core Identification and Nomenclature

2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-dione is a bifunctional organic molecule characterized by a cyclohexadiene core with two ketone groups and chloro and methyl substituents. This structure imparts a unique reactivity profile, making it a valuable intermediate and research chemical.

Key Identifiers:

-

Systematic Name: 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione[]

-

Common Synonyms: 2-Chloro-5-methyl-1,4-benzoquinone, 2-Chloro-5-methyl-p-quinone, 5-Chlorotoluquinone[]

-

CAS Number: 19832-87-2[2]

-

Molecular Weight: 156.57 g/mol [][3]

Below is a logical workflow for the characterization and application of a specialized chemical reagent like 2-chloro-5-methyl-1,4-benzoquinone.

Caption: General mechanism of nucleophilic addition.

Synthesis Methodologies

Representative Synthesis Pathway: The oxidation of 2-chloro-5-methylhydroquinone using a suitable oxidizing agent is the most logical synthetic route. Common oxidants for this transformation include chromium trioxide, sodium dichromate in acid, or manganese dioxide. [4]The reaction is typically performed in an aqueous or organic solvent at controlled temperatures to prevent over-oxidation or side reactions.

Applications in Research and Development

2-Chloro-5-methyl-1,4-benzoquinone is primarily utilized as a versatile reagent in organic synthesis and as a research chemical.

-

Synthetic Intermediate: Its reactive sites allow it to serve as a building block for more complex molecules, including those with potential biological activity. Sulfur-substituted quinones, for instance, are effective oxidation inhibitors. [5]* Study of Disinfection Byproducts: Halogenated p-benzoquinones are recognized as an emerging class of disinfection byproducts in drinking water that can induce oxidative damage. [6]Studying compounds like 2-chloro-5-methyl-1,4-benzoquinone contributes to understanding the formation, reactivity, and toxicology of these environmental contaminants. [6][7]* Materials Science: Substituted quinones can be used to prepare functionalized polymers and coatings. For example, sulfur-quinone polyurethane coatings have been developed for protecting iron surfaces. [8]

Toxicology and Safe Handling

Substituted p-benzoquinones, as a class, are known to be reactive and require careful handling. The safety profile for the parent compound, p-benzoquinone, and related chlorinated analogs provides essential guidance.

Hazard Profile:

-

Toxicity: Toxic if swallowed or inhaled. [9]* Skin and Eye Irritation: Causes skin irritation and serious eye irritation. [9]May cause an allergic skin reaction. * Respiratory Irritation: May cause respiratory irritation. [9]* Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects. [9] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection. * Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust. [3]* Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere. []* Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment. [3]

Experimental Protocol: Representative Synthesis of a Substituted p-Benzoquinone

This protocol provides a generalized method for the synthesis of a substituted p-benzoquinone via the oxidation of a hydroquinone precursor, based on established chemical literature. [4][10]This serves as a model for the synthesis of 2-chloro-5-methyl-1,4-benzoquinone from 2-chloro-5-methylhydroquinone.

Objective: To synthesize a substituted p-benzoquinone by oxidizing the corresponding hydroquinone.

Materials:

-

Substituted hydroquinone (e.g., 2-chloro-5-methylhydroquinone)

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Beakers, separatory funnel, round-bottom flask

-

Rotary evaporator

Procedure:

-

Preparation of Hydroquinone Solution: In a beaker, dissolve the substituted hydroquinone (1.0 equivalent) in a suitable solvent such as dilute acetic acid or water at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution. [4]2. Cooling: Cool the solution to below 10 °C in an ice bath with continuous stirring. This is critical to control the exothermicity of the subsequent oxidation step.

-

Preparation of Oxidant: In a separate beaker, carefully prepare the oxidizing solution by dissolving sodium dichromate (approx. 1.2 equivalents) in water and slowly adding concentrated sulfuric acid. Allow this solution to cool.

-

Oxidation: Add the oxidizing solution dropwise to the cold, stirred hydroquinone solution. Maintain the temperature below 10-20 °C throughout the addition. [10]The color of the solution will typically change, often to a dark greenish-black intermediate (quinhydrone) before becoming the characteristic yellow of the quinone. [4]5. Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. [10]6. Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product. [10]7. Washing and Drying: Combine the organic extracts and wash them with water and then a saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product will be a colored solid. [10]9. Purification: The crude quinone can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol, petroleum ether) or by sublimation to yield the final, pure product. [10] Self-Validation: The identity and purity of the synthesized product must be confirmed using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, comparing the results to literature values.

References

-

Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. (n.d.). PMC. [Link]

-

CAS No.695-99-8,2-CHLORO-1,4-BENZOQUINONE Suppliers. (n.d.). LookChem. [Link]

-

In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study. (2025). PubMed. [Link]

-

Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. (2018). ACS Publications. [Link]

-

Reactions of p-Benzoquinone with S-Nucleophiles. (n.d.). ResearchGate. [Link]

-

Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. (n.d.). PubMed. [Link]

-

Chemical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro- (CAS 697-91-6). (n.d.). Cheméo. [Link]

-

(PDF) Reactions of p-Benzoquinone with S-Nucleophiles. (2008). ResearchGate. [Link]

-

Reaction of 2,5-dihydroxy--[11][12]benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. (2007). Chemical Communications (RSC Publishing). [Link]

-

2,5-Cyclohexadiene-1,4-dione, 2-chloro-. (n.d.). NIST WebBook. [Link]

-

The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning. (2017). PubMed. [Link]

-

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-. (n.d.). NIST WebBook. [Link]

-

2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. (n.d.). PubChem. [Link]

-

Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. (2021). ResearchGate. [Link]

-

Synthesis of para-Benzoquinone. (n.d.). Rhodium.ws. [Link]

-

CHLORO-p-BENZOQUINONE. (n.d.). Organic Syntheses. [Link]

Sources

- 2. guidechem.com [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS No.695-99-8,2-CHLORO-1,4-BENZOQUINONE Suppliers [lookchem.com]

2-chloro-5-methyl-1,4-benzoquinone chemical structure and IUPAC name

An In-depth Technical Guide to 2-chloro-5-methyl-1,4-benzoquinone: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-methyl-1,4-benzoquinone, a significant chemical intermediate in organic synthesis and a molecule of interest for drug development professionals. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol, methods for spectroscopic characterization, and critical safety and handling procedures. The guide is intended to serve as a foundational resource for researchers and scientists engaged in medicinal chemistry and materials science, offering both theoretical insights and practical methodologies.

Introduction: The Role of Benzoquinones in Scientific Research

Quinones and their derivatives are a class of organic compounds that are of paramount importance in both biological systems and industrial applications. They are central to vital biological functions, including cellular respiration and photosynthesis, where they act as electron carriers. In the realm of drug discovery, the 1,4-benzoquinone scaffold is a privileged structure found in numerous therapeutic agents, particularly those with anticancer properties. These compounds exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA intercalation, which can lead to cell death in pathogenic or cancerous cells[1]. The strategic functionalization of the benzoquinone ring, such as the introduction of halogen and alkyl groups, allows for the fine-tuning of its electronic properties and biological activity, making derivatives like 2-chloro-5-methyl-1,4-benzoquinone valuable building blocks for creating novel therapeutic candidates[2].

Chemical Structure and Nomenclature

The precise identification and naming of a chemical compound are fundamental to scientific communication. This section provides the definitive nomenclature and structural representation for the topic compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione []. It is also commonly referred to by several synonyms, including:

The chemical structure is depicted in the diagram below.

Sources

An In-depth Technical Guide to 5-Chlorotoluquinone: Synthesis, Properties, and Applications in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Chlorotoluquinone, a substituted benzoquinone with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutic agents.

Core Chemical Identity

5-Chlorotoluquinone, systematically named 2-chloro-5-methyl-1,4-benzoquinone, is a chlorinated derivative of toluquinone. Its structure features a quinone ring, a reactive pharmacophore known for its diverse biological activities.

| Identifier | Value |

| Systematic Name | 2-chloro-5-methyl-1,4-benzoquinone |

| Synonym | 5-Chlorotoluquinone |

| CAS Number | 19832-87-2[1][2][][4] |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol [][4] |

| Appearance | Light yellow to amber to dark green powder or crystals[] |

| Melting Point | 106 °C[][4] |

The Strategic Importance in Medicinal Chemistry: A Field-Proven Perspective

The 1,4-benzoquinone scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[5][6][7] The introduction of a chlorine atom and a methyl group onto the benzoquinone ring, as in 5-chlorotoluquinone, significantly modulates its electronic and steric properties. This strategic substitution provides medicinal chemists with a powerful tool to fine-tune the compound's reactivity, selectivity, and pharmacokinetic profile.

The electrophilic nature of the quinone ring, enhanced by the electron-withdrawing chlorine atom, makes 5-chlorotoluquinone an excellent Michael acceptor. This reactivity allows for the covalent modification of biological nucleophiles, such as cysteine residues in proteins, a mechanism that underpins the therapeutic effect of many drugs. Furthermore, the presence of the methyl group can influence the compound's lipophilicity and metabolic stability, crucial parameters in drug design. A structurally related compound, 2-chloro-5-methoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione, has demonstrated antimalarial activity, highlighting the potential of this substituted benzoquinone scaffold in developing anti-infective agents.[8]

Synthesis of 5-Chlorotoluquinone: A Validated Electrochemical Approach

A robust and well-documented method for the synthesis of substituted p-benzoquinones involves a two-step process: the electrolytic reduction of a corresponding nitroaromatic compound to a p-aminophenol, followed by in-situ oxidation.[9] This approach offers high yields and avoids the use of harsh or hazardous oxidizing agents.

Experimental Workflow: Synthesis of 5-Chlorotoluquinone

Caption: A two-step synthesis of 5-Chlorotoluquinone.

Detailed Step-by-Step Methodology

Part 1: Electrolytic Reduction of 2-Chloro-5-methylnitrobenzene

-

Apparatus Setup: Assemble an electrolytic cell consisting of a beaker, a cylindrical sheet lead anode, and a porous cup serving as the catholyte chamber. Inside the porous cup, place a cylindrical sheet copper cathode. A mechanical stirrer should be positioned within the cathode.

-

Electrolyte Preparation: Prepare the catholyte by dissolving 2-chloro-5-methylnitrobenzene in a mixture of acetic acid, concentrated sulfuric acid, and water. The anolyte is a dilute sulfuric acid solution.

-

Electrolysis: Immerse the porous cup containing the catholyte and cathode into the beaker with the anolyte and anode. Apply a direct current and maintain the temperature between 30-45°C with cooling as necessary. Continue the electrolysis until the theoretical amount of charge has passed to ensure complete reduction to 4-amino-3-chloro-5-methylphenol.

Part 2: In-situ Oxidation to 5-Chlorotoluquinone

-

Reaction Setup: Transfer the resulting aqueous acidic solution of the aminophenol from the electrolytic reduction to a reaction flask. Adjust the sulfuric acid concentration to approximately 4N.

-

Oxidation: While stirring at room temperature, add a solution of sodium dichromate dihydrate in water in one portion. A moderate temperature increase will be observed; maintain the temperature below 35°C with external cooling if needed.

-

Work-up and Purification: After allowing the reaction mixture to stand for at least one hour, filter the mixture. The filtrate is then extracted with ether. The combined ether extracts are washed, dried, and the solvent is removed by distillation. The crude product is then purified by steam distillation followed by crystallization from aqueous ethanol to yield pure 5-chlorotoluquinone.

Physicochemical Properties and Characterization

| Property | Value/Description |

| Boiling Point | 220.2°C at 760 mmHg[1] |

| Flash Point | 88.2°C[1] |

| Density | 1.32 g/cm³[1] |

| Solubility | Soluble in chloroform and ethanol. |

| ¹H NMR (predicted) | Signals expected in the aromatic region for the two vinyl protons and a singlet for the methyl group protons. |

| ¹³C NMR (predicted) | Signals for two carbonyl carbons, two sp² carbons attached to hydrogens, one sp² carbon attached to chlorine, one sp² carbon attached to the methyl group, and one methyl carbon. |

| IR Spectroscopy (predicted) | Characteristic peaks for C=O stretching of the quinone system and C-Cl stretching. |

Safety and Handling

5-Chlorotoluquinone is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: Toxic by inhalation, in contact with skin, and if swallowed. May cause long-term adverse effects in the aquatic environment.[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Future Perspectives in Drug Development

The unique combination of a reactive quinone core with the modulating effects of chloro and methyl substituents makes 5-chlorotoluquinone a highly attractive scaffold for the development of new therapeutic agents. Its potential as a covalent inhibitor, coupled with the ability to fine-tune its properties through further chemical modification, opens up avenues for the discovery of novel drugs targeting a range of diseases, from infectious diseases to cancer. Further research into the biological activities of 5-chlorotoluquinone and its derivatives is warranted to fully explore its therapeutic potential.

References

-

CHLORO-p-BENZOQUINONE. (n.d.). In Organic Syntheses. Retrieved January 12, 2026, from [Link]

- Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associ

- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Semantic Scholar.

- Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC). (n.d.).

- Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects. (2019). PubMed.

- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Semantic Scholar.

- Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associ

- Synthesis of some NH- and NH,S- substituted 1,4-quinones. (n.d.).

-

2-Chloro-1,4-benzoquinone | C6H3ClO2 | CID 69671 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

- On the 1H NMR Spectra of 2-Substituted Benzoquinones. (n.d.). auremn.

- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associ

- Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. (n.d.).

- Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. (2025).

- Review. (2011). Semantic Scholar.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2 | TCI AMERICA [tcichemicals.com]

- 4. 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2 | FC61911 [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 2-chloro-5-methyl-p-benzoquinone

An In-depth Technical Guide to 2-Chloro-5-methyl-p-benzoquinone for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Chloro-5-methyl-p-benzoquinone is a substituted 1,4-benzoquinone of significant interest in synthetic chemistry and biomedical research. Its unique electronic properties, governed by the competing influences of an electron-withdrawing chloro group and an electron-donating methyl group, dictate its reactivity and biological activity. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We delve into the mechanistic principles that govern its interactions with nucleophiles, its relevance in the context of drug discovery and toxicology, and provide detailed protocols for its preparation and characterization.

Introduction and Molecular Overview

2-Chloro-5-methyl-p-benzoquinone, also known as 5-chlorotoluquinone, belongs to the quinone class of compounds. Quinones are ubiquitous in nature and are central to vital biological processes, including cellular respiration and photosynthesis, primarily due to their facile redox cycling. In the laboratory, they are valued as versatile synthons and potent oxidizing agents. The subject of this guide, CAS 19832-87-2, is a bifunctional molecule where the inherent electrophilicity of the benzoquinone core is modulated by its substituents. The chloro group enhances the electrophilic character of the ring, making it more susceptible to nucleophilic attack, while the methyl group has a counteracting, albeit weaker, deactivating effect[1][2]. Understanding this electronic interplay is paramount for predicting its behavior in both chemical and biological systems.

Caption: Structure of 2-chloro-5-methyl-p-benzoquinone.

Physicochemical Properties

A summary of the core physical and chemical properties of 2-chloro-5-methyl-p-benzoquinone is presented below. These data are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 19832-87-2 | [3] |

| Molecular Formula | C₇H₅ClO₂ | [3] |

| Molecular Weight | 156.57 g/mol | [3] |

| Appearance | Light yellow to amber crystalline powder | |

| Melting Point | 103-107 °C | |

| Boiling Point | 220.2 °C at 760 mmHg | [3] |

| Density | 1.32 g/cm³ | [3] |

| LogP (Octanol/Water) | 1.207 | [3] |

| Storage Conditions | Store in a cool, dark place (<15°C) under inert gas. |

The compound's moderate lipophilicity, indicated by its LogP value, suggests reasonable solubility in many organic solvents and limited solubility in aqueous media. Its volatility is low, but it can be purified via sublimation under vacuum. The specified storage conditions highlight a potential sensitivity to light, heat, and atmospheric oxygen, which could lead to polymerization or degradation.

Synthesis and Purification

The most direct and reliable method for synthesizing substituted p-benzoquinones is the oxidation of the corresponding hydroquinone precursor. For 2-chloro-5-methyl-p-benzoquinone, the precursor is 2-chloro-5-methylhydroquinone (CAS 5465-62-3)[4]. Various oxidizing agents can effect this transformation, with acidic dichromate being a common and cost-effective choice[5][6].

The causality behind this choice of strategy is twofold: the hydroquinone precursor is often more stable and easier to synthesize or procure, and its oxidation to the quinone is typically a high-yielding, clean reaction that avoids the introduction of hard-to-remove impurities. The strong oxidizing potential of Cr(VI) in an acidic medium is required to overcome the aromatic stability of the hydroquinone ring and establish the conjugated diketone system.

Caption: General workflow for the synthesis of 2-chloro-5-methyl-p-benzoquinone.

A detailed protocol for this synthesis is provided in Section 7.

Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy (Predicted)

In a solvent like CDCl₃, the spectrum is expected to show three distinct signals:

-

Methyl Protons (H-C7): A doublet at approximately δ 2.1-2.2 ppm . The signal is split into a doublet by a small long-range coupling (⁴J) to the vinyl proton at position 6.

-

Vinyl Proton (H-3): A singlet or narrowly split multiplet at approximately δ 7.0-7.1 ppm . This proton is adjacent to the chlorine atom, which deshields it significantly.

-

Vinyl Proton (H-6): A quartet at approximately δ 6.7-6.8 ppm . This proton is adjacent to the methyl group and will be split into a quartet by the three methyl protons (⁴J ≈ 1.5-2.0 Hz).

¹³C NMR Spectroscopy (Predicted)

The molecule's asymmetry should result in seven distinct carbon signals:

-

Carbonyl Carbons (C1, C4): Two signals in the δ 180-188 ppm range. The carbonyl carbon closer to the chlorine (C4) may be slightly downfield compared to the one closer to the methyl group (C1).

-

Olefinic Carbon (C2-Cl): A signal around δ 145-148 ppm . This carbon is directly attached to the electron-withdrawing chlorine.

-

Olefinic Carbon (C5-CH₃): A signal around δ 145-148 ppm .

-

Olefinic Carbon (C3): A signal in the δ 135-138 ppm range.

-

Olefinic Carbon (C6): A signal in the δ 135-138 ppm range.

-

Methyl Carbon (C7): A sharp signal upfield, around δ 15-17 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic peaks for the quinone system:

-

C=O Stretching: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ . The conjugation and substitution may cause this peak to be broad or split.

-

C=C Stretching: One or more medium-intensity bands between 1600-1640 cm⁻¹ .

-

C-Cl Stretching: A medium to strong band in the fingerprint region, typically 700-800 cm⁻¹ .

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-chloro-5-methyl-p-benzoquinone is governed by its nature as a Michael acceptor and an oxidizing agent. The presence of both an activating (Cl) and a deactivating (CH₃) group makes its reactivity profile particularly nuanced.

Electrophilicity and Nucleophilic Addition

The electron-withdrawing chloro group enhances the electrophilicity of the conjugated system, making the molecule more reactive towards nucleophiles than toluquinone but less reactive than 2-chlorobenzoquinone[1]. The primary mechanism for reaction with soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), is through a Michael-type conjugate addition[9]. The nucleophile can attack either the C3 or C6 position. Attack at C6 is generally favored due to less steric hindrance from the adjacent chloro group.

Following the initial addition, the resulting hydroquinone is rapidly oxidized back to the quinone state, often by another molecule of the starting quinone, propagating the reaction.

Caption: Mechanism of Michael addition to the benzoquinone ring.

Redox Chemistry

Like all quinones, 2-chloro-5-methyl-p-benzoquinone can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone[10]. This redox cycling is fundamental to its biological activity and toxicity, as it can participate in futile cycling that generates reactive oxygen species (ROS), leading to oxidative stress in cellular environments[11][12].

Relevance in Drug Development and Toxicology

The quinone moiety is a "privileged scaffold" in medicinal chemistry, found in numerous anticancer agents (e.g., Mitomycin C, Doxorubicin) and other therapeutic compounds[13]. The cytotoxic effects are often linked to their ability to act as electrophiles that alkylate biological macromolecules (like DNA and proteins) and to generate ROS through redox cycling.

-

As a Pharmacophore: 2-Chloro-5-methyl-p-benzoquinone can serve as a starting point for developing novel therapeutics. Its reactivity can be tuned by modifying the substituents to optimize for target engagement while minimizing off-target toxicity.

-

Toxicological Implications: The high reactivity of substituted quinones also underpins their toxicity. They are known skin sensitizers, with reactivity correlating strongly with allergenic potential[1][2]. Halogenated benzoquinones, in particular, are of concern as potential carcinogens and disinfection byproducts in drinking water[12][14]. Any drug development program involving this scaffold must rigorously evaluate its potential for inducing oxidative stress, genotoxicity, and haptenization, which can lead to immune responses[11].

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. The analytical steps are designed to confirm the successful execution of the synthetic steps.

Protocol 7.1: Synthesis via Oxidation

-

1. Dissolution: In a 500 mL beaker, dissolve 10.0 g of 2-chloro-5-methylhydroquinone in 150 mL of 25% aqueous acetic acid. Place the beaker in an ice-water bath and stir with a magnetic stirrer until the temperature is below 10°C.

-

2. Oxidant Preparation: In a separate flask, dissolve 12.0 g of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in 50 mL of water. Carefully add 10 mL of concentrated sulfuric acid to this solution while cooling.

-

3. Reaction: Add the dichromate solution dropwise to the stirred hydroquinone solution over 30-45 minutes. The key to success is maintaining the internal temperature below 30°C to prevent side reactions. The solution will turn dark green/black before a yellow precipitate forms.

-

4. Isolation: After the addition is complete, continue stirring in the ice bath for another hour. Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

-

5. Purification: Wash the filter cake thoroughly with 200 mL of cold deionized water to remove residual acid and chromium salts. The crude product can be purified by recrystallization from an ethanol-water mixture to yield bright yellow crystals. Dry the final product under vacuum.

Protocol 7.2: Characterization by NMR

-

1. Sample Preparation: Accurately weigh approximately 15-20 mg of the dry, purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

2. ¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Use standard acquisition parameters. Ensure sufficient scans for a good signal-to-noise ratio.

-

3. Interpretation:

-

Integrate the peaks. The ratio should be approximately 3:1:1 for the methyl and the two vinyl protons.

-

Assign the peaks based on the predicted chemical shifts and multiplicities described in Section 4.1. Confirm the quartet splitting of the H-6 proton and the doublet splitting of the methyl protons.

-

-

4. ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the longer relaxation times of quaternary and carbonyl carbons.

-

5. Interpretation: Identify the seven distinct signals. Confirm the presence of two carbonyl carbons downfield (>180 ppm) and the aliphatic methyl carbon upfield (<20 ppm), validating the core structure.

Safety and Handling

2-Chloro-5-methyl-p-benzoquinone is a reactive and potentially hazardous chemical. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

| Hazard Class | Classification & Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |

| Health Hazard | Harmful: danger of serious damage to health by prolonged exposure if swallowed. Suspected of causing genetic defects[12][15]. |

| Skin Sensitization | May cause an allergic skin reaction. Benzoquinones are potent sensitizers[1][2]. |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. |

Avoid generating dust. In case of accidental contact, wash the affected area immediately with copious amounts of water. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

2-Chloro-5-methyl-p-benzoquinone is a molecule with a rich and complex chemical personality. Its properties are a direct reflection of the electronic tug-of-war between its chloro and methyl substituents. For the synthetic chemist, it is a valuable building block. For the drug discovery scientist, it represents both the promise of a biologically active scaffold and the challenge of managing inherent reactivity and toxicity. A thorough understanding of the principles outlined in this guide is essential for any researcher intending to work with this potent and versatile compound.

References

-

Mbiya, W., et al. (2016). Reactivity measurement in estimation of benzoquinone and benzoquinone derivatives' allergenicity. Toxicology, 351-352, 1-8.

-

Mbiya, W., et al. (2012). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Chemical Research in Toxicology, 25(9), 1997-2008.

-

Semantic Scholar. (n.d.). Substituent Effects on Reactivity and Allergenicity of Benzoquinone.

-

Organic Syntheses. (n.d.). Chloro-p-benzoquinone. Organic Syntheses Procedure.

-

Mbiya, W., et al. (2016). Reactivity measurement in estimation of benzoquinone and benzoquinone derivatives' allergenicity. PubMed.

-

Renberg, L., et al. (1985). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. PubMed.

-

Mbiya, W. (2012). Substituent Effects on Reactivity and Allergenicity of Benzoquinone. PDXScholar.

-

Wang, W., et al. (2021). In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study. PubMed.

-

Tzakos, A. G., & Gerothanassis, I. P. (2009). On the 1H NMR Spectra of 2-Substituted Benzoquinones. Annals of Magnetic Resonance.

-

Wikipedia. (n.d.). Hydroquinone.

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

-

ChemicalBook. (n.d.). 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum.

-

Guidechem. (n.d.). 2-chloro-5-methyl-1,4-benzoquinone 19832-87-2.

-

Google Patents. (2006). JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone.

-

Rhodium.ws. (n.d.). Synthesis of para-Benzoquinone.

-

PubChem. (n.d.). Methyl-1,4-benzoquinone. PubChem CID 11122.

-

Chen, B., et al. (2017). Toxicity of 2,6-dichloro-1,4-benzoquinone and five regulated drinking water disinfection by-products for the Caenorhabditis elegans nematode. PubMed.

-

Guidechem. (n.d.). How is 2-Chloro-5-Methylpyridine Prepared and Used in Pesticide and Pharmaceutical Synthesis?

-

TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2.

-

Escher, B. I., et al. (2021). Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. ResearchGate.

-

Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

Chen, L., et al. (2017). The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning. PubMed.

-

Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Australian Government Department of Health. (2022). 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone) - Evaluation statement.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

-

ChemicalBook. (n.d.). 2,5-DIPHENYL-P-BENZOQUINONE(844-51-9) 13C NMR spectrum.

-

PubChem. (n.d.). 2-Chloro-5-methylbenzene-1,4-diol. PubChem CID 232024.

Sources

- 1. Reactivity measurement in estimation of benzoquinone and benzoquinone derivatives’ allergenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity measurement in estimation of benzoquinone and benzoquinone derivatives' allergenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-5-methylbenzene-1,4-diol | C7H7ClO2 | CID 232024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. auremn.org [auremn.org]

- 8. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroquinone - Wikipedia [en.wikipedia.org]

- 11. In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 14. Toxicity of 2,6-dichloro-1,4-benzoquinone and five regulated drinking water disinfection by-products for the Caenorhabditis elegans nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Elucidation of 5-Chlorotoluquinone: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chlorotoluquinone, also known as 2-Chloro-5-methyl-1,4-benzoquinone (CAS No. 19832-87-2), is a substituted p-benzoquinone of significant interest in synthetic organic chemistry and materials science.[] As a derivative of toluquinone, it serves as a versatile building block and intermediate in the synthesis of more complex molecular architectures, including pharmacologically active compounds and functional materials. The precise characterization of its molecular structure is paramount for ensuring the purity, reactivity, and desired properties of downstream products.

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Chlorotoluquinone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The content herein is structured to offer not just raw data, but a field-proven perspective on the causality behind experimental choices and data interpretation, empowering researchers in their analytical endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-compliant structure and atom numbering scheme for 5-Chlorotoluquinone (C₇H₅ClO₂) is used throughout this guide.

Figure 1: Chemical structure of 5-Chlorotoluquinone with standardized atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and number of unique nuclei within a molecule. For 5-Chlorotoluquinone, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number and electronic environment of hydrogen atoms in the molecule.

Expertise & Experience: Experimental Protocol

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a standard choice for many organic compounds due to its excellent dissolving power and relative inertness.[2] Its residual proton signal at ~7.26 ppm provides a convenient internal reference.

-

Sample Preparation : Weigh approximately 5-10 mg of 5-Chlorotoluquinone.

-

Dissolution : Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer : Using a pipette with a cotton plug to filter any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Analysis : Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data & Interpretation

The ¹H NMR spectrum of 5-Chlorotoluquinone is expected to show three distinct signals corresponding to the three unique proton environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.9 - 7.1 | Doublet of quartets (dq) | JH3-H6 ≈ 2.5 Hz, JH3-CH3 ≈ 1.6 Hz | 1H |

| H-6 | ~6.7 - 6.9 | Doublet (d) | JH6-H3 ≈ 2.5 Hz | 1H |

| -CH₃ (at C-5) | ~2.1 - 2.3 | Doublet (d) | JCH3-H3 ≈ 1.6 Hz | 3H |

-

Causality Behind Assignments :

-

The protons on the quinone ring (H-3 and H-6) are in the alkene region and are significantly deshielded by the electron-withdrawing carbonyl groups.

-

The signal for H-3 is expected to be downfield relative to H-6 due to the proximity of the electronegative chlorine atom at the C-2 position.[2]

-

The multiplicity of H-3 arises from a long-range meta-coupling to H-6 (⁴J) and a four-bond allylic coupling to the methyl protons (⁴J).[3]

-

The methyl group protons (-CH₃) appear as a doublet due to their coupling with H-3.

-

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Expertise & Experience: Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The use of proton decoupling is a standard technique that simplifies the spectrum by removing C-H splitting and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[4][5]

Data & Interpretation

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the asymmetric molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-1 | ~185 - 188 | Carbonyl carbon, deshielded. |

| C-4 | ~180 - 183 | Carbonyl carbon, slightly shielded relative to C1 due to para methyl group. |

| C-2 | ~145 - 148 | Olefinic carbon bearing chlorine, deshielded. |

| C-5 | ~144 - 147 | Olefinic carbon bearing the methyl group. |

| C-3 | ~135 - 138 | Olefinic carbon bearing a proton. |

| C-6 | ~134 - 137 | Olefinic carbon bearing a proton. |

| -CH₃ (at C-5) | ~15 - 18 | Aliphatic carbon, most shielded. |

-

Causality Behind Assignments :

-

The carbonyl carbons (C-1, C-4) are the most deshielded, appearing at the highest chemical shifts (>180 ppm).[4][6]

-

The sp² hybridized carbons of the quinone ring appear in the typical olefinic/aromatic region (130-150 ppm).[7][8]

-

Quaternary carbons (C-2, C-5) are often identifiable by their lower intensity in standard proton-decoupled spectra due to the lack of NOE enhancement.

-

The methyl carbon is found in the aliphatic region at a characteristic upfield shift.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Expertise & Experience: Experimental Protocol

For solid samples like 5-Chlorotoluquinone, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

-

Instrument Background : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Data & Interpretation

The IR spectrum of 5-Chlorotoluquinone is dominated by strong absorptions from the carbonyl groups and various bonds within the quinone ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3100 | C-H Stretch | Olefinic C-H |

| ~2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| ~1660 - 1680 | C=O Stretch | Conjugated Ketone (Quinone) |

| ~1600 - 1620 | C=C Stretch | Quinone Ring |

| ~1375 | C-H Bend | Methyl (-CH₃) |

| ~1100 - 1300 | C-C Stretch | Ring Vibrations |

| ~700 - 800 | C-Cl Stretch | Aryl Halide |

-

Causality Behind Assignments :

-

The most characteristic and intense absorption is the C=O stretch of the conjugated ketone system, typically found around 1670 cm⁻¹.[9] The presence of two carbonyl groups leads to a strong, sharp peak.

-

The C=C stretching vibrations of the quinone ring appear at a slightly lower frequency than the carbonyls.[10]

-

The C-H stretching vibrations for the olefinic and methyl groups are observed just above and below 3000 cm⁻¹, respectively.[11]

-

The C-Cl stretch appears in the fingerprint region and can be a useful, albeit less definitive, indicator.[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of its fragmentation patterns upon ionization.

Expertise & Experience: Experimental Protocol

Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solids.

-

Ionization : The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Data & Interpretation

The mass spectrum provides several key pieces of information for structure confirmation.

-

Molecular Ion (M⁺•) : The molecular weight of 5-Chlorotoluquinone (C₇H₅ClO₂) is 156.57 g/mol .[] The mass spectrum will show a molecular ion peak at m/z = 156.

-

Isotopic Pattern : A hallmark of chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a characteristic isotopic pattern for any chlorine-containing fragment, with an M⁺• peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) in an approximate 3:1 intensity ratio.[13] Therefore, we expect to see peaks at m/z 156 and m/z 158 in a ~3:1 ratio.

-

Fragmentation Pathway : The high energy of EI causes the molecular ion to fragment in a predictable manner. Key fragmentations for 5-Chlorotoluquinone include:

-

Loss of CO : A common fragmentation for quinones, leading to a fragment at m/z 128 (and 130).

-

Loss of Cl• : Cleavage of the C-Cl bond results in a fragment at m/z 121.

-

Loss of CH₃• : Loss of the methyl radical gives a fragment at m/z 141 (and 143).

-

The proposed fragmentation pathway is visualized below.

Caption: Integrated workflow for the structural elucidation of 5-Chlorotoluquinone.

Conclusion

The spectroscopic characterization of 5-Chlorotoluquinone is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the precise connectivity of the substituents. Infrared spectroscopy provides rapid confirmation of the key quinone carbonyl functional group. Finally, mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic signature, while its fragmentation pattern corroborates the overall structure. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of 5-Chlorotoluquinone, which is essential for its application in research and development.

References

-

Gao, F., et al. (2020). Mass spectral data of chloroquine and hydroxychloroquine. ResearchGate.[Link]

-

Joseph-Nathan, P., et al. (2004). 13C NMR substituent chemical shifts in hydroxy-p-benzoquinones. ResearchGate.[Link]

-

Almeida, S. R. P., et al. (2001). On the 1H NMR Spectra of 2-Substituted Benzoquinones. AUREMN.[Link]

-

Jager, M. M., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. National Institutes of Health.[Link]

-

Ujam, O. T., et al. (2020). Synthesis, Characterization and Complexation Behaviour of Chloroquine Towards Ti (II) Ion. Journal of Advances in Medical and Pharmaceutical Sciences.[Link]

-

Iskeleli, N. O., et al. (2018). Synthesis of some NH- and NH,S- substituted 1,4-quinones. National Institutes of Health.[Link]

-

Ardestani, M. S., et al. (2021). FTIR spectra: (A) Chloroquine-nanocomposit (NPCq), (B)... ResearchGate.[Link]

-

Dudeja, M., et al. (1993). INFRARED SPECTRAL DATA (cm-1) OF CHLOROQUINE AND ITS COMPLEXES (1-4). ResearchGate.[Link]

-

Mutsuga, M., et al. (2011). Distribution of chloroquine in ocular tissue of pigmented rat using matrix-assisted laser desorption/ionization imaging quadrupole time-of-flight tandem mass spectrometry. PubMed.[Link]

-

SpectraBase. p-Benzoquinone - Optional[1H NMR] - Chemical Shifts. SpectraBase.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). HMDB.[Link]

-

Waters Corporation. (2011). Successful Application for Distribution Imaging of Chloroquine Ocular Tissue in Pigmented Rat Using MALDI-Imaging Quadrupole Time-of-Flight Mass Spectrometry. Waters Corporation.[Link]

-

University College London. Chemical shifts. UCL.[Link]

-

ResearchGate. IR spectrum of chloroquine-Ti complex. ResearchGate.[Link]

-

NIST. Chloroquine. NIST WebBook.[Link]

-

SpectraBase. Chloroquine phosphate - Optional[ATR-IR] - Spectrum. SpectraBase.[Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. UC Boulder.[Link]

-

Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. IIT Delhi.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. orgchemboulder.com.[Link]

-

University of Wisconsin Oshkosh. IR Spectrums. University of Wisconsin Oshkosh.[Link]

-

Michigan State University. Mass Spectrometry. MSU Chemistry.[Link]

-

University of Ottawa. 13 Carbon NMR. University of Ottawa.[Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.[Link]

-

Reis, F. S., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. National Institutes of Health.[Link]

-

Adam, A. M. A., et al. (2012). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... ResearchGate.[Link]

-

Maldonado, E., et al. (2010). 13 C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. ResearchGate.[Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]

-

SpectraBase. 5-Chloro-1,3-benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

The ISIC- EPFL mstoolbox. Molecular mass calculator. EPFL.[Link]

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation. docbrown.info.[Link]

-

NIST. 1,2-Dichloro-4,5-dicyano-p-benzoquinone. NIST WebBook.[Link]

-

NIST. 1,4-Benzenediol, 2,5-dichloro-. NIST WebBook.[Link]

Sources

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. auremn.org [auremn.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. youtube.com [youtube.com]

- 11. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IR Spectrums [cms.gutow.uwosh.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to the Solubility of 2-chloro-5-methyl-1,4-benzoquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-methyl-1,4-benzoquinone, a key intermediate in various synthetic and pharmaceutical applications. In the absence of extensive published quantitative solubility data for this specific compound, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of organic solvents. A thorough understanding of solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document delves into the theoretical principles governing solubility, offers a detailed methodology for its experimental determination, and provides context through the solubility of related benzoquinone derivatives.

Introduction to 2-chloro-5-methyl-1,4-benzoquinone

2-chloro-5-methyl-1,4-benzoquinone is a yellow crystalline solid with the chemical formula C₇H₅ClO₂ and a molecular weight of 156.57 g/mol .[] It belongs to the class of substituted p-benzoquinones, which are known for their diverse reactivity and utility as building blocks in organic synthesis. These compounds are precursors to a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. The substituents on the benzoquinone ring, in this case, a chloro and a methyl group, significantly influence its chemical and physical properties, including its solubility.

A precise understanding of the solubility of 2-chloro-5-methyl-1,4-benzoquinone in various organic solvents is a critical parameter for its effective utilization. In drug development, solubility directly impacts bioavailability and the feasibility of different formulation strategies. In chemical synthesis, solvent selection based on solubility is crucial for achieving optimal reaction kinetics, facilitating product isolation, and ensuring efficient purification.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[2] For a solute to dissolve, the energy required to break the intermolecular forces within the solute crystal lattice and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Several factors influence the solubility of 2-chloro-5-methyl-1,4-benzoquinone in organic solvents:

-

Polarity : The presence of two carbonyl groups and a chlorine atom imparts a degree of polarity to the molecule. However, the overall polarity is influenced by the nonpolar methyl group and the benzene ring. Therefore, its solubility will be highest in solvents with a compatible polarity.

-

Hydrogen Bonding : 2-chloro-5-methyl-1,4-benzoquinone can act as a hydrogen bond acceptor at its carbonyl oxygens. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape : The relatively small and planar structure of the molecule facilitates its interaction with solvent molecules.[2]

-

Temperature : The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice forces.[2][3]

Predictive Approaches: Hansen Solubility Parameters

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

2-chloro-5-methyl-1,4-benzoquinone (purity >98%)

-

A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

The following protocol outlines the steps for determining the solubility of 2-chloro-5-methyl-1,4-benzoquinone.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

-

Preparation of the Sample : Accurately weigh an amount of 2-chloro-5-methyl-1,4-benzoquinone that is in excess of its expected solubility and place it into a vial.

-

Addition of Solvent : Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration : Tightly seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

-

Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of 2-chloro-5-methyl-1,4-benzoquinone in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

Data Analysis and Presentation

The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L). The results should be presented in a clear and organized manner, as shown in the template table below.

Table 1: Template for Reporting Solubility Data of 2-chloro-5-methyl-1,4-benzoquinone at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Ethyl Acetate | 6.02 | ||

| Dichloromethane | 9.08 | ||

| Toluene | 2.38 | ||

| Hexane | 1.88 |

Solubility of Related Benzoquinone Derivatives

While specific data for 2-chloro-5-methyl-1,4-benzoquinone is scarce, examining the solubility of structurally similar compounds can provide valuable insights into expected trends.

-

1,4-Benzoquinone : The parent compound is described as slightly soluble in water and petroleum ether, but soluble in acetone and very soluble in ethanol, benzene, and diethyl ether.[9] One source indicates its solubility in ethanol is approximately 10 mg/mL and in DMSO and dimethylformamide (DMF) is around 30 mg/mL.[2][10]

-

Methyl-1,4-benzoquinone (Toluquinone) : This derivative is slightly soluble in water but soluble in ethanol and ether.[11]

The introduction of a chloro group is expected to increase the polarity and potentially the solubility in polar solvents compared to methyl-1,4-benzoquinone. However, the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the overall dipole moment and crystal packing will ultimately determine the solubility in a given solvent.

Table 2: Reported Solubility of Related Benzoquinones

| Compound | Solvent | Solubility | Reference |

| 1,4-Benzoquinone | Ethanol | ~10 mg/mL | [2][10] |

| 1,4-Benzoquinone | DMSO | ~30 mg/mL | [2][10] |

| 1,4-Benzoquinone | DMF | ~30 mg/mL | [2][10] |

| Methyl-1,4-benzoquinone | Water | Slightly soluble | [11] |

| Methyl-1,4-benzoquinone | Ethanol | Soluble | [11] |

| Methyl-1,4-benzoquinone | Ether | Soluble | [11] |

Safety and Handling

2-chloro-5-methyl-1,4-benzoquinone should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to consult the Safety Data Sheet (SDS) before use.[7][12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-5-methyl-1,4-benzoquinone in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers are empowered to generate the critical solubility data required for their specific applications in synthesis, purification, and formulation. The provided context on related benzoquinone derivatives offers a valuable starting point for anticipating solubility trends. Adherence to the described methodologies will ensure the generation of accurate and reproducible solubility data, facilitating the advancement of research and development involving this important chemical intermediate.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific.

- Ferreira, O., & Pinho, S. P. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10484–10493.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone Safety Data Sheet.

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(3), E383–E387.

- Zoghbi, A. C., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57.

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15637–15646.

-

chemeurope.com. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]

-

ScienceMadness Wiki. (2020, August 14). Benzoquinone. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Guidechem. (n.d.). 2-chloro-5-methyl-1,4-benzoquinone 19832-87-2.

- ChemicalBook. (n.d.). 2-chloro-5-methyl-1,4-benzoquinone. Retrieved from a relevant ChemicalBook product page.

-

StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

- BOC Sciences. (n.d.). CAS 19832-87-2 2-Chloro-5-methyl-1,4-benzoquinone. Retrieved from a relevant BOC Sciences product page.

- TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone 19832-87-2. Retrieved from a relevant TCI Chemicals product page.

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-1,4-BENZOQUINONE. Retrieved from a relevant ChemicalBook product page.

-

PubChem. (n.d.). 2-Chloro-1,4-benzoquinone. Retrieved from [Link]

- BOC Sciences. (n.d.). CAS 19832-87-2 2-Chloro-5-methyl-1,4-benzoquinone. Retrieved from a relevant BOC Sciences product page.

-

PubChem. (n.d.). Methyl-1,4-benzoquinone. Retrieved from [Link]

- Cayman Chemical. (2022, October 4). 1,4-Benzoquinone PRODUCT INFORMATION.

- TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone. Retrieved from a relevant TCI Chemicals product page.

Sources

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. kinampark.com [kinampark.com]

- 4. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Benzoquinone [chemeurope.com]

- 10. 2-CHLORO-5-METHYL-1,4-BENZOQUINONE | 19832-87-2 [m.chemicalbook.com]

- 11. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, a substituted p-benzoquinone of significant interest in synthetic chemistry and as a precursor for pharmacologically active molecules. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, its inherent reactivity, and its potential applications, grounding our discussion in established chemical principles and authoritative references.

Core Compound Identity and Physicochemical Properties

2-Chloro-5-methyl-1,4-benzoquinone, also known as 5-chlorotoluquinone, is a yellow crystalline solid.[1][] Its structure consists of a cyclohexadiene core with two ketone functionalities and two substituents—a chlorine atom and a methyl group—positioned across the ring from each other. This substitution pattern critically influences its electronic properties and reactivity.

The key physicochemical properties are summarized below for quick reference and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 19832-87-2 | [1] |

| Molecular Formula | C₇H₅ClO₂ | [][3] |

| Molecular Weight | 156.57 g/mol | [][3] |

| Appearance | Light yellow to amber powder/crystal | [] |

| Melting Point | 103-107 °C | [3] |

| Boiling Point | 220.2 °C (at 760 mmHg) | |

| Density | 1.32 g/cm³ | |

| SMILES | CC1=CC(=O)C(=CC1=O)Cl | [][3] |

| InChI Key | BIUBEGIHROOPTQ-UHFFFAOYSA-N | [] |

The Logic of Synthesis: A Field-Tested Approach

While various methods exist for the synthesis of quinones, a robust and scalable pathway for 2-chloro-5-methyl-1,4-benzoquinone originates from a readily available starting material, 2-methylphenol (o-cresol). The strategy involves two key transformations: regioselective chlorination followed by oxidation.

Synthetic Workflow Overview

The chosen pathway is designed for efficiency and control. Starting with o-cresol ensures the correct relative positioning of the methyl group and the hydroxyl group, which is then converted to a ketone. The subsequent chlorination and oxidation steps are guided by the directing effects of the substituents.

Caption: Proposed synthetic pathway from o-cresol.

Part I: Regioselective Chlorination

Causality Behind Experimental Choices: The hydroxyl and methyl groups of o-cresol are both ortho-, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is a much stronger activator. The primary site of substitution will be para to the powerful hydroxyl group, as the ortho positions are sterically hindered to some extent by the adjacent groups. Sulfuryl chloride (SO₂Cl₂) is an effective and manageable chlorinating agent for this purpose.

Experimental Protocol: Synthesis of 4-Chloro-2-methylphenol

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), add 2-methylphenol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sulfuryl chloride (1.05 eq), dissolved in DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC-MS.

-

Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-2-methylphenol.

Part II: Oxidation to the Quinone Core

Causality Behind Experimental Choices: The oxidation of a phenol to a p-benzoquinone requires a potent oxidizing agent that can operate under mild conditions to avoid side reactions. Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO•) is an excellent choice for this transformation.[4] It is a stable radical that performs a clean, high-yield oxidation of phenols to quinones, particularly those with an open para position relative to the hydroxyl group. The reaction proceeds via a radical mechanism.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-1,4-benzoquinone

-

Setup: In a large beaker, prepare a solution of Fremy's salt (2.5 eq) in water, buffered with a phosphate buffer (e.g., KH₂PO₄) to maintain a slightly acidic to neutral pH.

-

Substrate Addition: Dissolve the 4-chloro-2-methylphenol (1.0 eq) from the previous step in a water-miscible solvent like acetone or ethanol. Add this solution dropwise to the vigorously stirred Fremy's salt solution.

-

Reaction: An immediate color change to a deep yellow/orange should be observed. Continue stirring at room temperature for 1-2 hours. The progress can be monitored by the disappearance of the phenol spot on a TLC plate.

-

Extraction: Once the reaction is complete, extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate to afford the target compound as a yellow crystalline solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-chloro-5-methyl-1,4-benzoquinone is dominated by its electrophilic nature. The electron-withdrawing chlorine atom and the two carbonyl groups render the quinone ring electron-deficient, making it susceptible to nucleophilic attack.